molecular formula C19H20N4O2 B2524692 4-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034312-05-3

4-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2524692
CAS RN: 2034312-05-3
M. Wt: 336.395
InChI Key: ALCXBORBCYQAIZ-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide” is a complex organic molecule. It contains several functional groups, including an ethoxy group, a pyrazole ring, a pyridine ring, and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic pyrazole and pyridine rings. The ethoxy group might provide some steric hindrance .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. For example, its solubility would depend on the polarity of the solvent, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Recent research has identified pyrazole-bearing compounds as potential antileishmanial agents. In particular, compound 13, a derivative of our compound of interest, displayed superior antipromastigote activity. It was significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate . Further studies could explore its efficacy against different Leishmania strains.

Antimalarial Properties

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a major global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, our compound shows promise. Compounds 14 and 15 exhibited substantial inhibition effects against Plasmodium berghei, suggesting their potential as antimalarial agents . Investigating their mechanism of action and safety profiles could be valuable.

Antitumor Potential

Imidazole-containing compounds related to our compound have been synthesized and evaluated for antitumor activity. These derivatives showed promise against different cell lines, including MCF-7 and CaCo-2 . Further investigations into their specific mechanisms and potential clinical applications are warranted.

Antifungal Activity

Although not directly studied for our compound, related indazole-containing structures have demonstrated antifungal properties. Electropositivity appears beneficial for antifungal activity . Exploring the antifungal potential of our compound could be an interesting avenue.

Cytotoxic Effects

Novel thiazolidine-2,4-dione derivatives, structurally related to our compound, were designed and synthesized. These compounds exhibited cytotoxic effects, making them potential candidates for cancer therapy . Investigating their selectivity, toxicity, and cellular targets would be valuable.

Molecular Docking Studies

Molecular docking studies can provide insights into the interactions between our compound and specific protein targets. For example, conducting docking studies on Lm-PTR1 (complexed with Trimethoprim) could shed light on the compound’s antileishmanial activity . Similar studies against other relevant proteins might reveal additional applications.

Safety And Hazards

Without specific toxicity data, it’s hard to assess the safety and hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to explore its potential biological activities given the known activities of other pyrazole-containing compounds .

properties

IUPAC Name

4-ethoxy-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-3-25-17-7-5-15(6-8-17)19(24)21-11-14-4-9-18(20-10-14)16-12-22-23(2)13-16/h4-10,12-13H,3,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCXBORBCYQAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

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